3-cyclopropyl-2-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6,7-difluoro-3,4-dihydroquinazolin-4-one
Description
The compound 3-cyclopropyl-2-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6,7-difluoro-3,4-dihydroquinazolin-4-one is a heterocyclic molecule featuring a quinazolin-4-one core substituted with cyclopropyl, 1,2,4-oxadiazole, and difluorophenyl groups. The cyclopropyl and oxadiazole moieties may enhance metabolic stability and binding affinity, while the difluoro substituents likely influence electronic properties and solubility .
Properties
IUPAC Name |
3-cyclopropyl-2-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-6,7-difluoroquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N4O2S/c1-2-12-3-5-13(6-4-12)20-26-19(30-27-20)11-31-22-25-18-10-17(24)16(23)9-15(18)21(29)28(22)14-7-8-14/h3-6,9-10,14H,2,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPSHYZCSNEYOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC(=C(C=C4C(=O)N3C5CC5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Cyclopropyl-2-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6,7-difluoro-3,4-dihydroquinazolin-4-one is a complex organic compound notable for its diverse biological activities. This article delves into its synthesis, characterization, and biological evaluations, particularly focusing on its cytotoxicity and potential therapeutic applications.
The molecular formula of the compound is with a molecular weight of approximately 388.4 g/mol. The compound features several functional groups that contribute to its biological activity, including a cyclopropyl group and an oxadiazole moiety.
| Property | Value |
|---|---|
| Molecular Formula | C22H20N4O3 |
| Molecular Weight | 388.4 g/mol |
| Purity | ≥ 95% |
| Complexity Rating | 632 |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization can be performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity.
Antioxidant Activity
Compounds bearing oxadiazole rings are often evaluated for their antioxidant properties. Preliminary findings suggest that derivatives of this class may exhibit significant free radical scavenging activity, which is crucial for therapeutic applications in oxidative stress-related conditions.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and modulation of signaling pathways associated with cell survival and proliferation.
Research Findings Summary
A summary of relevant research findings related to the biological activity of compounds similar to or including this specific molecule is presented below:
Comparison with Similar Compounds
Table 1: Hypothetical Comparative Properties
Methodological Insights
- Computational Analysis : Density-functional theory (DFT) methods, such as those described in , could elucidate thermochemical properties (e.g., bond dissociation energies) critical for stability and reactivity .
- Structural Determination : The SHELX system () is widely used for crystallographic refinement of similar small molecules, suggesting its applicability for resolving the target compound’s conformation .
Research Findings and Limitations
- Thermochemical Stability : DFT-based studies predict that exact-exchange terms improve accuracy in modeling the compound’s electronic environment, which may correlate with experimental stability .
- Structural Robustness : The oxadiazole ring’s planar geometry, validated via SHELX-driven crystallography in analogs, likely enhances π-π stacking interactions in target binding pockets .
- Gaps in Evidence: No direct pharmacological or synthetic data for the target compound are available in the provided sources. Comparative claims rely on structural analogies and computational extrapolation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
